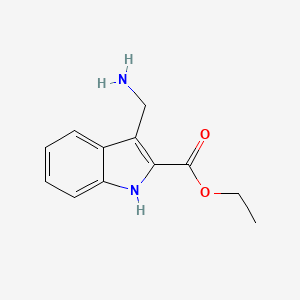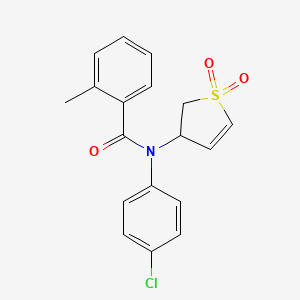
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the thiophene family and has been found to exhibit a wide range of biological activities that make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, as well as the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. In addition, this compound has been found to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide for lab experiments is its wide range of biological activities, which make it a promising candidate for various applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to improved yields and reduced costs. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, which could pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide can be synthesized in a variety of ways, including the reaction of 4-chloroaniline with 2-methylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to yield this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In addition, this compound has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-13-4-2-3-5-17(13)18(21)20(15-8-6-14(19)7-9-15)16-10-11-24(22,23)12-16/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXQMOZGUDJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)
![3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide](/img/structure/B2714937.png)
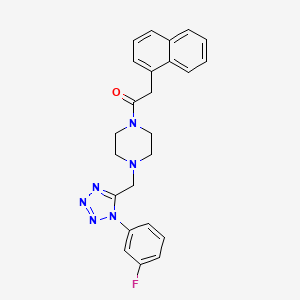
![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)
![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)
![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)
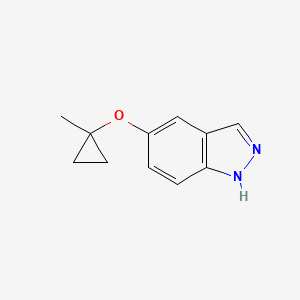
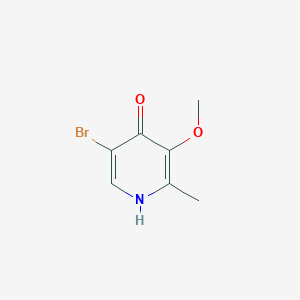
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)
![3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2714950.png)

![ethyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2714953.png)
![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)
